N-(DIPHENYLMETHYL)PYRROLIDINE-1-CARBOXAMIDE
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzhydrylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(20-13-7-8-14-20)19-17(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCJHYNBJKBZTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Diphenylmethyl Pyrrolidine 1 Carboxamide
Retrosynthetic Analysis of N-(Diphenylmethyl)pyrrolidine-1-carboxamide
A logical retrosynthetic analysis of this compound suggests several potential disconnection approaches. The most straightforward strategy involves the disconnection of the amide bond, which is a common and reliable method in organic synthesis. This primary disconnection leads to two key precursors: pyrrolidine (B122466) and a diphenylmethyl-containing electrophilic component.
Further deconstruction of the diphenylmethyl fragment can lead back to simpler, commercially available starting materials such as benzophenone or diphenylmethane. The pyrrolidine ring itself can be traced back to precursors like 1,4-butanediol or succinimide, depending on the chosen forward synthetic strategy. This analysis provides a roadmap for designing various synthetic routes to the target molecule, starting from readily accessible chemical feedstocks.
Classical Synthetic Routes to this compound
The classical synthesis of this compound typically revolves around the formation of the central amide bond. These methods often involve multiple steps and rely on well-established chemical reactions.
Multi-Step Synthesis Approaches from Commercial Precursors
A common and practical multi-step synthesis commences with commercially available precursors. One such route involves the reaction of pyrrolidine with an activated carbonyl source, followed by the introduction of the diphenylmethyl group.
A plausible synthetic sequence is outlined below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Pyrrolidine | Phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene (B27547), diphosgene) in an inert solvent with a non-nucleophilic base. | Pyrrolidine-1-carbonyl chloride |
| 2 | Pyrrolidine-1-carbonyl chloride, Diphenylmethanamine | A suitable base (e.g., triethylamine, pyridine) in an aprotic solvent. | This compound |
This approach leverages the high reactivity of the acyl chloride intermediate to achieve efficient amide bond formation. The reaction conditions for each step, such as temperature, solvent, and reaction time, would need to be optimized to maximize the yield and purity of the final product.
Key Intermediates and Precursors in the Synthesis of this compound
The synthesis of this compound relies on several key intermediates and precursors that are either commercially available or can be readily prepared.
Table of Key Intermediates and Precursors:
| Compound Name | Chemical Structure | Role in Synthesis | Commercial Availability |
| Pyrrolidine | Core heterocyclic scaffold | Readily available | |
| Diphenylmethanamine | Source of the diphenylmethyl group | Readily available | |
| Phosgene (or equivalents) | Activating agent for the carbonyl group | Available, but with handling restrictions | |
| Pyrrolidine-1-carbonyl chloride | Key intermediate (acylating agent) | Commercially available sigmaaldrich.com | |
| Benzophenone | Potential precursor to diphenylmethanamine | Readily available | |
| Diphenylmethane | Potential precursor to diphenylmethanamine | Readily available |
Advanced Synthetic Techniques for this compound Production
Modern synthetic chemistry offers advanced techniques that can provide greater control over the reaction, improve efficiency, and enable the synthesis of specific stereoisomers.
Stereoselective Synthesis Methodologies (e.g., Chiral Auxiliaries, Organocatalysis)
While this compound itself is achiral, the introduction of stereocenters on the pyrrolidine ring or the diphenylmethyl group would necessitate stereoselective synthetic methods. Chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, could be employed. For instance, starting with a chiral derivative of proline would allow for the synthesis of enantiomerically pure analogs.
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. Chiral pyrrolidine-based catalysts are widely used in a variety of enantioselective transformations. Although a direct application to the synthesis of the parent this compound is not extensively documented, the principles of organocatalysis could be applied to the synthesis of chiral derivatives. For example, an asymmetric Michael addition to an α,β-unsaturated aldehyde, catalyzed by a chiral pyrrolidine derivative, could be a key step in the construction of a substituted and stereochemically defined pyrrolidine ring prior to the introduction of the N-(diphenylmethyl)carboxamide moiety.
Flow Chemistry and Continuous Synthesis Considerations
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for chemical synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability.
The synthesis of this compound could be adapted to a flow process. For example, the reaction between pyrrolidine-1-carbonyl chloride and diphenylmethanamine could be performed by pumping solutions of the two reactants through a heated microreactor. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purities in shorter reaction times compared to traditional batch methods. The use of immobilized reagents or catalysts within the flow reactor could further streamline the process by simplifying purification. While specific literature on the continuous synthesis of this particular compound is scarce, the general principles of flow chemistry are readily applicable to the key bond-forming reactions involved in its synthesis.
Derivatization and Functionalization of the this compound Core
The this compound scaffold offers multiple sites for chemical modification, including the pyrrolidine ring, the carboxamide linkage, and the diphenylmethyl group. These modifications allow for the systematic exploration of the chemical space around this core structure to develop new compounds with tailored properties.
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a common feature in numerous natural products and synthetic drugs. Its stereochemistry and substitution pattern can significantly influence the biological activity of a molecule. While direct modification of the pyrrolidine ring in a pre-formed this compound is challenging, various synthetic strategies can be employed to introduce functionality onto the pyrrolidine skeleton prior to the formation of the final carboxamide.
One common approach involves the use of functionalized proline derivatives as starting materials. For instance, hydroxyprolines can be utilized to introduce hydroxyl groups at various positions on the pyrrolidine ring. These hydroxyl groups can then be further manipulated, for example, through oxidation to ketones or conversion to other functional groups.
Another strategy involves the synthesis of the pyrrolidine ring itself through cycloaddition reactions. For example, [3+2] cycloadditions of azomethine ylides with alkenes or alkynes can generate highly substituted pyrrolidines. researchgate.net The substituents on the dipolarophile can be chosen to introduce desired functional groups onto the pyrrolidine ring.
Ring contraction of pyridines represents a more recent and innovative approach to synthesizing functionalized pyrrolidine derivatives. A photo-promoted ring contraction of pyridines with silylborane has been shown to produce pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govnih.gov These bicyclic structures can serve as versatile synthons for further elaboration into a variety of substituted pyrrolidines.
While the following table does not directly describe modifications to this compound, it illustrates common synthetic strategies for producing functionalized pyrrolidine rings that could subsequently be converted to the target carboxamide.
Table 1: Synthetic Strategies for Functionalized Pyrrolidine Rings
| Strategy | Description | Potential Functionalization |
| Functionalized Proline Derivatives | Utilization of commercially available or synthetically prepared proline analogs (e.g., hydroxyproline) as starting materials. | Hydroxyl groups, which can be further oxidized or converted to other functionalities. |
| [3+2] Cycloaddition | Reaction of an azomethine ylide with a substituted alkene or alkyne to construct the pyrrolidine ring. researchgate.net | A wide range of substituents can be introduced depending on the choice of the dipolarophile. |
| Ring Contraction of Pyridines | Photo-promoted reaction of pyridines with silylborane to yield 2-azabicyclo[3.1.0]hex-3-ene derivatives. nih.govnih.gov | Silyl and boryl groups that can be further functionalized, as well as substituents from the starting pyridine. |
The carboxamide functional group is a stable and common linkage in pharmaceuticals. However, it can be transformed into other functional groups to alter the properties of the parent molecule.
Hydrolysis: The hydrolysis of the carboxamide bond in this compound would lead to the formation of pyrrolidine and diphenylmethylamine. This reaction is typically carried out under acidic or basic conditions with heating. Theoretical studies on the hydrolysis of other amides have shown that the reaction can proceed through different pathways, with water molecules playing a crucial role in assisting the process. nih.gov
Reduction: The reduction of the carboxamide group to an amine is a common transformation. Reagents such as lithium aluminum hydride (LiAlH4) are effective for this purpose. The reduction of this compound with LiAlH4 would yield N-(diphenylmethyl)pyrrolidin-1-yl)methanamine. Studies on the reduction of other secondary amides with LiAlH4 have shown that the reaction conditions, such as solvent and temperature, can be optimized to achieve high yields and avoid side reactions. nih.gov For sterically hindered amides, the reduction may proceed more slowly. nih.gov
The following table summarizes potential transformations of the carboxamide moiety in this compound.
Table 2: Potential Transformations of the Carboxamide Moiety
| Transformation | Reagents and Conditions | Product |
| Hydrolysis | H3O+ or OH-, heat | Pyrrolidine and Diphenylmethylamine |
| Reduction | 1. LiAlH4, THF 2. H2O | N-((Diphenylmethyl)pyrrolidin-1-yl)methanamine |
The two phenyl rings of the diphenylmethyl group are susceptible to electrophilic aromatic substitution (SEAr) reactions. These reactions allow for the introduction of a wide variety of substituents onto the aromatic rings, thereby modifying the electronic and steric properties of the molecule. The diphenylmethyl group as a whole is an activating group and will direct incoming electrophiles to the ortho and para positions of the phenyl rings. wikipedia.org
Common electrophilic aromatic substitution reactions that could be applied to this compound include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3).
Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride and a Lewis acid catalyst.
The specific conditions for these reactions would need to be optimized to account for the presence of the rest of the molecule. The following table provides examples of potential derivatizations of the diphenylmethyl group.
Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Diphenylmethyl Group
| Reaction | Reagents | Potential Product(s) |
| Nitration | HNO3, H2SO4 | N-(4-Nitrodiphenylmethyl)pyrrolidine-1-carboxamide and N-(2-Nitrodiphenylmethyl)pyrrolidine-1-carboxamide |
| Bromination | Br2, FeBr3 | N-(4-Bromodiphenylmethyl)pyrrolidine-1-carboxamide and N-(2-Bromodiphenylmethyl)pyrrolidine-1-carboxamide |
| Friedel-Crafts Acylation | CH3COCl, AlCl3 | N-(4-Acetyldiphenylmethyl)pyrrolidine-1-carboxamide and N-(2-Acetyldiphenylmethyl)pyrrolidine-1-carboxamide |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more environmentally friendly and sustainable manufacturing processes.
Alternative Solvents: The use of greener solvents is a key aspect of green chemistry. Water and ethanol are often preferred over chlorinated solvents or other volatile organic compounds. The synthesis of some carboxamides has been successfully carried out in a water-glycerol solvent system. nih.gov
Catalysis: The use of catalysts, particularly heterogeneous catalysts, can improve the efficiency and sustainability of a synthesis. Heterogeneous catalysts can be easily separated from the reaction mixture and recycled, reducing waste. Supported metal catalysts have been used in the synthesis of various N-heterocycles. mdpi.com For instance, the synthesis of benzimidazoles has been achieved using a copper catalyst supported on urea-derived porous graphitic carbon nitride. mdpi.com
Energy Efficiency: Microwave irradiation and ultrasound have emerged as energy-efficient alternatives to conventional heating methods. Ultrasound-assisted synthesis has been employed for the preparation of various carboxamides and pyrrolidine derivatives, often leading to shorter reaction times and higher yields. nih.govuobasrah.edu.iqrsc.orgtiu.edu.iqresearchgate.net The use of ultrasound can promote reactions by creating localized high temperatures and pressures through acoustic cavitation. nih.gov
The following table summarizes some green chemistry approaches that could be applied to the synthesis of this compound.
Table 4: Green Chemistry Approaches for the Synthesis of this compound
| Green Chemistry Principle | Approach | Potential Benefits |
| Use of Safer Solvents | Employing water, ethanol, or water-glycerol mixtures as reaction solvents. nih.gov | Reduced toxicity and environmental impact. |
| Catalysis | Utilizing heterogeneous and recyclable catalysts, such as supported metal catalysts. mdpi.com | Increased atom economy, reduced waste, and catalyst reusability. |
| Energy Efficiency | Application of microwave or ultrasound irradiation instead of conventional heating. nih.govuobasrah.edu.iq | Shorter reaction times, lower energy consumption, and potentially higher yields. |
Advanced Structural Characterization and Conformational Analysis of N Diphenylmethyl Pyrrolidine 1 Carboxamide
Spectroscopic Analysis for Detailed Structural Elucidation
Spectroscopic methods are fundamental to determining the precise arrangement of atoms and bonds within a molecule. For N-(Diphenylmethyl)pyrrolidine-1-carboxamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS) would provide a complete picture of its molecular structure.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
High-Resolution NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra would provide critical information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the diphenylmethyl and pyrrolidine (B122466) moieties. The ten protons of the two phenyl groups would likely appear as a complex multiplet in the aromatic region (typically δ 7.2-7.5 ppm). The methine proton of the diphenylmethyl group (-CH) would be a key singlet, expected to be downfield due to the influence of the adjacent nitrogen and phenyl rings. The protons of the pyrrolidine ring would show characteristic multiplets, with those closer to the nitrogen and carbonyl group appearing at a lower field.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbon of the carboxamide group is expected to have the most downfield chemical shift (around δ 170-175 ppm). The carbons of the phenyl rings would resonate in the aromatic region (δ 120-145 ppm). The methine carbon of the diphenylmethyl group and the carbons of the pyrrolidine ring would appear in the aliphatic region, with their exact shifts influenced by their proximity to electronegative atoms.
Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Phenyl-H | 7.20-7.50 | Multiplet | 10H |
| Methine-H | 6.00-6.20 | Singlet | 1H |
| Pyrrolidine-H (α to N) | 3.30-3.50 | Multiplet | 4H |
| Pyrrolidine-H (β to N) | 1.80-2.00 | Multiplet | 4H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | ||
| Carbonyl-C | 172.0 | ||
| Phenyl-C (quaternary) | 140.0 | ||
| Phenyl-C | 127.0-129.0 | ||
| Methine-C | 60.0 | ||
| Pyrrolidine-C (α to N) | 46.0 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both IR and Raman techniques, provides insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching of the amide group, typically found in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the amide, if present as a secondary amide, would appear as a sharp band around 3300 cm⁻¹, but in this tertiary amide, this band will be absent. C-H stretching vibrations from the aromatic rings would be observed above 3000 cm⁻¹, while those from the aliphatic pyrrolidine and methine groups would appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the aromatic rings would likely give a strong signal. The C-N stretching vibrations of the pyrrolidine ring and the carboxamide group would also be active in both IR and Raman spectra.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3050-3100 | 3050-3100 |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |
| Amide C=O Stretch | 1650 | 1650 |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation and Accurate Mass Determination
HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can aid in structural confirmation.
Accurate Mass Determination: HRMS would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula (C₁₈H₂₀N₂O).
Fragmentation Pathways: Upon ionization, the molecule would undergo characteristic fragmentation. A likely primary fragmentation event would be the cleavage of the bond between the diphenylmethyl group and the nitrogen atom, leading to the formation of a stable diphenylmethyl cation (m/z 167). Another possible fragmentation pathway could involve the loss of the pyrrolidine-1-carboxamide (B1295368) moiety.
X-ray Crystallography and Solid-State Analysis of this compound
While spectroscopic techniques provide information about the molecule in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state, including conformational details and intermolecular interactions.
Crystal Structure Determination and Polymorphism
A single-crystal X-ray diffraction study would determine the exact bond lengths, bond angles, and torsion angles of this compound. This would reveal the preferred conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the relative orientation of the two phenyl rings.
Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules. Different polymorphs can exhibit distinct physical properties. A systematic screening for polymorphs of this compound would involve crystallization from various solvents under different conditions. Each potential polymorphic form would require a separate crystal structure determination.
Chiroptical Spectroscopy for Stereochemical Purity and Configuration of this compound (if applicable)
An analysis of the molecular structure of this compound reveals the absence of any stereogenic centers or elements of chirality, such as axial or planar chirality. The molecule does not possess a non-superimposable mirror image and is therefore achiral.
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically applicable to the study of chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a substance, a phenomenon that is only observed in molecules that lack an internal plane of symmetry.
Given that this compound is an achiral compound, it does not exhibit optical activity. Consequently, chiroptical spectroscopy is not a relevant or applicable technique for the stereochemical analysis of this particular molecule. Therefore, the following subsections on Circular Dichroism (CD) Spectroscopy and Optical Rotatory Dispersion (ORD) are not applicable.
Circular Dichroism (CD) Spectroscopy
Not applicable.
Optical Rotatory Dispersion (ORD)
Not applicable.
Computational and Theoretical Studies of N Diphenylmethyl Pyrrolidine 1 Carboxamide
Quantum Mechanical (QM) Calculations on N-(Diphenylmethyl)pyrrolidine-1-carboxamide
Quantum mechanical calculations are based on the fundamental principles of quantum physics and provide highly accurate information about the electronic properties of molecules.
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. It is employed to optimize molecular geometry and to calculate various properties that determine a compound's reactivity. In studies of compounds containing pyrrolidine (B122466) or carboxamide moieties, DFT calculations are frequently performed using functionals like B3LYP combined with basis sets such as 6-311G or 6-31G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net
Key electronic properties derived from DFT studies include:
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. figshare.com
Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution within a molecule, identifying electrophilic (positive) and nucleophilic (negative) regions. researchgate.netfigshare.com This information is crucial for understanding how a molecule will interact with other molecules, including biological targets like proteins. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer and delocalization within the molecule, which helps in understanding intramolecular interactions and stability. nih.gov
| Parameter/Output | Description | Example from Literature (on related compounds) |
|---|---|---|
| Functional | Approximation used to describe the exchange-correlation energy in DFT. | B3LYP researchgate.netresearchgate.net |
| Basis Set | Set of mathematical functions used to build the molecular orbitals. | 6-311G(2d, p), 6-31G(d,p) researchgate.netresearchgate.net |
| HOMO-LUMO Gap | Indicator of chemical reactivity. | Used to assess the reactivity of novel carboxamide structures. figshare.com |
| MEP Map | Visualizes charge distribution and reactive sites. | Used to identify nucleophilic and electrophilic regions. researchgate.netfigshare.com |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on theoretical principles without the use of experimental data. These methods are used for the high-accuracy determination of molecular structures (geometric optimization) and for calculating the energetic profiles of chemical reactions. For instance, quantum chemical studies have been used to elucidate the reaction mechanisms for the synthesis of pyrrolidinedione derivatives, calculating the energy barriers for different stages of the reaction, such as cyclization and rearrangement. nih.gov Such calculations can predict the most stable three-dimensional arrangement of atoms and the energy changes that occur as a molecule transitions from reactants to products.
Molecular Mechanics and Molecular Dynamics (MD) Simulations of this compound
While QM methods are highly accurate, they are computationally expensive. Molecular mechanics and dynamics simulations offer a computationally feasible way to study the movement and interactions of larger systems over time.
Proteins and ligands are not static entities; they are flexible and can adopt various shapes or conformations. utupub.fi Molecular Dynamics (MD) simulations are a powerful technique used to explore the conformational landscape of a molecule by simulating the physical movements of its atoms and molecules over time. mdpi.comnih.gov An MD simulation algorithm calculates the forces acting on each atom and uses Newton's laws of motion to predict their subsequent positions. nih.gov By running simulations for nanoseconds or even microseconds, researchers can observe how a molecule like this compound behaves, identifying its most stable conformations and the flexibility of its different regions. researchgate.netnih.gov This information is vital because a molecule's biological activity is often dependent on its ability to adopt a specific shape. utupub.fi
In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov In studies involving novel carboxamide derivatives, molecular docking has been used to predict binding affinities and interaction modes with protein targets. figshare.comnih.gov The results are often expressed as a binding score (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. figshare.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net
| Compound Class | Protein Target (PDB ID) | Reported Binding Score (kcal/mol) | Reference |
|---|---|---|---|
| N-(substituted) sulfonyl carboxamide bearing pyrrolidine-2,5-dione | Tyrosyl-tRNA synthetase (1JIJ) | Up to -10.0 | figshare.com |
| Sulphonamide pyrolidine carboxamide derivatives | P. falciparum N-myristoyltransferase | Not specified | nih.gov |
Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound and its Analogs
Cheminformatics involves the use of computational methods to analyze chemical data, while Quantitative Structure-Property Relationship (QSPR) modeling is a technique used to correlate the chemical structure of a compound with its physical, chemical, or biological properties. By developing a mathematical model based on a set of known molecules (a training set), QSPR can be used to predict the properties of new, untested compounds.
For this compound and its analogs, QSPR could be used to predict properties such as solubility, boiling point, or even biological activity based on calculated molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. While specific QSPR models for this compound are not available, related cheminformatics approaches like applying Lipinski's rule of five are used to predict the drug-likeness and oral bioavailability of novel carboxamide compounds. figshare.com
Virtual Screening and Computational Lead Discovery Methodologies Incorporating this compound as a Scaffold
While specific computational studies focusing exclusively on this compound are not extensively detailed in publicly available research, the core structure, the pyrrolidine carboxamide (PCAM) scaffold, has been the subject of significant computational investigation in the discovery of novel therapeutic agents. mdpi.com These methodologies provide a framework for how the this compound structure could be utilized in virtual screening and lead discovery campaigns.
Computer-aided drug design (CADD) techniques are instrumental in expediting the identification and optimization of lead compounds. mdpi.com For the pyrrolidine carboxamide class, these efforts have been notably applied to the discovery of inhibitors for the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, a key enzyme in the mycobacterial fatty acid elongation cycle and a validated antimicrobial target. mdpi.comacs.org
Structure-Based Virtual Screening and Design
A primary approach involves structure-based virtual screening (SBVS), which leverages the three-dimensional structure of a biological target. nih.gov In studies involving the PCAM scaffold, researchers have utilized the crystal structure of InhA complexed with known inhibitors to elucidate the binding mode and guide the design of new, more potent analogues. mdpi.comacs.org
The process often begins with a known inhibitor or a hit from a high-throughput screen. acs.org Computational methods are then used to generate a virtual combinatorial library of analogues based on the core scaffold. For the PCAM scaffold, a virtual library of over 17 million analogues was designed to explore potential modifications. mdpi.com This library was subsequently filtered based on drug-likeness and predicted oral bioavailability (ADME properties), reducing it to a more manageable number for further screening. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) models are crucial for predicting the biological activity of newly designed compounds. For the pyrrolidine carboxamide class, a 3D-QSAR model was developed that showed a strong linear correlation between the computed Gibbs free energies of the InhA-PCAM complex formation and the experimentally determined inhibitory concentrations (IC50). mdpi.com This model serves as a powerful predictive tool to prioritize the synthesis of compounds with the highest potential potency. mdpi.com
Complementing QSAR, pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for biological activity. A 3D-QSAR pharmacophore model (PH4) was generated and validated for the PCAM scaffold, which was then used to screen the virtual library to identify analogues that fit the key interaction points within the InhA binding site. mdpi.com Preference was given to analogues with substitutions on the benzene (B151609) ring to enhance van der Waals interactions within the hydrophobic pocket of the binding site. mdpi.com
The combination of these computational strategies—structure-based design, QSAR, and pharmacophore screening—has led to the identification of novel PCAM candidates with predicted IC50 values in the low nanomolar range and favorable pharmacokinetic profiles. mdpi.com This integrated computational approach demonstrates the utility of the pyrrolidine carboxamide scaffold in lead discovery and provides a clear blueprint for how derivatives like this compound could be systematically evaluated and optimized as potential inhibitors for various biological targets.
The table below summarizes the computational methodologies applied to the broader class of pyrrolidine carboxamides.
| Computational Method | Application in Pyrrolidine Carboxamide (PCAM) Lead Discovery | Reference |
| Structure-Based Design | Generation of 3D models of InhA-PCAM complexes to guide inhibitor design. | mdpi.com |
| Virtual Library Generation | Creation of a combinatorial library of over 17 million PCAM analogues for screening. | mdpi.com |
| ADME Filtering | Reduction of the virtual library to 1.6 million drug-like, orally bioavailable analogues. | mdpi.com |
| QSAR Modeling | Development of a model correlating computed binding energies with experimental inhibitory potencies (R² = 0.94). | mdpi.com |
| Pharmacophore Screening | Use of a validated 3D-QSAR pharmacophore model (PH4) to screen the virtual library for potent inhibitor candidates. | mdpi.com |
| Molecular Docking | Placing molecules from a database into the binding site of a receptor to predict binding conformations and affinity. | nih.gov |
Molecular and Cellular Mechanism of Action Preclinical, in Vitro of N Diphenylmethyl Pyrrolidine 1 Carboxamide
Target Identification and Engagement Studies for N-(Diphenylmethyl)pyrrolidine-1-carboxamide (in vitro)
In vitro studies have been crucial in elucidating the primary molecular target of this compound, also known as N-benzhydrylpyrrolidine-1-carboxamide. Research has predominantly focused on its interaction with specific enzymes, while comprehensive data on its broader receptor binding profile and effects on protein-protein interactions remain limited in publicly accessible scientific literature.
Receptor Binding Assays and Ligand-Target Kinetics
Based on available preclinical data, specific receptor binding assays and detailed ligand-target kinetic studies for this compound have not been extensively reported. While the broader class of pyrrolidine-containing molecules has been investigated for activity at various receptors, including dopamine (B1211576) and cannabinoid receptors, specific affinity (Ki) or dissociation constant (Kd) values for the interaction of this compound with a particular receptor target are not documented in the reviewed literature. Further research is required to characterize its receptor binding profile.
Enzyme Inhibition/Activation Studies
Significant preclinical research has identified this compound as an inhibitor of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA). nih.govnih.gov InhA is a critical enzyme in the mycobacterial fatty acid elongation cycle, making it a validated target for antitubercular agents. nih.govnih.gov
A key study by He et al. (2006) identified a series of pyrrolidine (B122466) carboxamides, including the N-diphenylmethyl derivative, as novel InhA inhibitors through high-throughput screening. nih.govnih.gov In this study, the inhibitory activity of this compound against the InhA enzyme was quantified. The reported IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, provides a measure of its potency. nih.gov The specific findings from this research are detailed in the table below.
Table 1: InhA Enzyme Inhibition Data for this compound
| Compound Name | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| This compound | Enoyl Acyl Carrier Protein Reductase (InhA) | 10.05 | nih.gov |
Protein-Protein Interaction Modulation
There is currently no available scientific literature from preclinical in vitro studies that describes the modulation of protein-protein interactions by this compound.
Intracellular Signaling Pathway Modulation by this compound
Detailed studies on the effects of this compound on specific intracellular signaling pathways are not present in the current body of scientific literature. The primary mechanism of action identified to date is direct enzyme inhibition rather than modulation of downstream signaling cascades.
Second Messenger System Modulation
Information regarding the ability of this compound to modulate second messenger systems, such as cyclic AMP (cAMP) or inositol (B14025) phosphates, has not been reported in preclinical in vitro research.
Kinase and Phosphatase Activity Modulation
There are no available preclinical in vitro data to suggest that this compound directly modulates the activity of kinases or phosphatases.
Gene Expression and Proteomic Profiling in Response to this compound Exposure (in vitro cellular models)
There is no available research detailing the impact of this compound on global gene expression or proteomic landscapes in in vitro cellular models. Consequently, data on differentially expressed genes or proteins following exposure to this compound are not available.
Cellular Phenotypic Assays for Mechanistic Insight (in vitro, e.g., cell proliferation, apoptosis, migration, differentiation)
Scientific literature does not currently contain reports on the effects of this compound in cellular phenotypic assays. Therefore, its influence on key cellular processes such as proliferation, apoptosis, migration, and differentiation in vitro remains uncharacterized.
Bioorthogonal Chemistry and Chemical Probe Development Using this compound as a Scaffold
There is no available information to suggest that this compound has been utilized as a scaffold in the development of chemical probes or in the context of bioorthogonal chemistry. Research in this specific application of the compound has not been published in the accessible scientific literature.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Diphenylmethyl Pyrrolidine 1 Carboxamide Analogs
Design and Synthesis of N-(Diphenylmethyl)pyrrolidine-1-carboxamide Analogs for SAR Probing
The design and synthesis of analogs of this compound are foundational to establishing a comprehensive structure-activity relationship (SAR). Researchers systematically modify different parts of the molecule—the diphenylmethyl group, the pyrrolidine (B122466) ring, and the carboxamide linker—to probe their individual contributions to biological activity.
Synthetic strategies often involve the coupling of a substituted diphenylmethylamine with a pyrrolidine-1-carbonyl chloride or a related activated carboxylic acid derivative. rroij.com Another common approach is the reaction of pyrrolidine with an appropriate acid in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI). nih.gov For instance, a series of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives were synthesized by reacting pyrrolidine-2-carbonyl chloride with various substituted anilines. rroij.comresearchgate.net
Modifications to the diphenylmethyl moiety often include introducing substituents on one or both phenyl rings. These substituents can be electron-donating or electron-withdrawing groups, halogens, or alkyl groups, placed at different positions (ortho, meta, para) to investigate electronic and steric effects. nih.gov Similarly, the pyrrolidine ring can be substituted at various positions to explore the impact of stereochemistry and conformational restriction on activity. nih.gov The synthesis of these analogs allows for a systematic evaluation of how structural changes affect the interaction of the molecule with its biological target. nih.govnih.gov
Systematic Substituent Effects on Biological Activity (in vitro binding/enzymatic activity)
The biological activity of this compound analogs is typically assessed through in vitro binding assays or enzymatic activity assays. These studies have revealed critical insights into the SAR of this chemical class.
For example, in a study of pyrrolidine carboxamide derivatives as inhibitors of the enzyme InhA from Mycobacterium tuberculosis, it was found that the nature and position of substituents on the phenyl ring significantly influenced inhibitory potency. nih.gov The unsubstituted parent compound displayed a moderate inhibitory activity (IC50 of ~10 μM). The introduction of substituents at the para-position of the phenyl ring generally led to a decrease or loss of activity. Conversely, small to medium-sized electron-withdrawing groups at the meta-position resulted in the most potent inhibitors. Disubstitution at the 3 and 5 positions of the phenyl ring, particularly with chloro groups, further enhanced the inhibitory activity, with the 3,5-dichloro-substituted analog being the most potent in the series (IC50 = 0.39 μM). nih.gov
In another study focusing on N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies of pyrrolidine amide derivatives showed that small, lipophilic substituents at the 3-position of the terminal phenyl group were favorable for optimal potency. nih.gov These findings highlight the importance of systematic modifications in identifying key structural features for potent biological activity.
| Compound | Substitution Pattern | IC50 (µM) |
|---|---|---|
| s1 | Unsubstituted | ~10 |
| - | Para-substitution (various) | Reduced or lost activity |
| - | Meta-substitution (small electron-withdrawing groups) | Increased potency |
| d11 | 3,5-dichloro | 0.39 |
| d10 | 3,5-difluoro | ~1.56 |
Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) Derived from this compound
Pharmacophore modeling and ligand-based drug design (LBDD) are computational techniques used to identify the essential three-dimensional arrangement of chemical features required for biological activity. mdpi.comnih.gov These models are derived from the structures of a series of active compounds, such as this compound analogs.
A typical pharmacophore model for this class of compounds might include features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA). nih.gov By analyzing a set of molecules with known biological activities, a 3D pharmacophore hypothesis can be generated that distinguishes between active and inactive compounds. mdpi.com This model can then be used to virtually screen large chemical databases to identify new molecules that fit the pharmacophore and are therefore likely to be active. mdpi.comnih.gov
For instance, a ligand-based pharmacophore model could be developed using a training set of pyrrolidine carboxamide derivatives with known inhibitory concentrations (IC50 values). nih.gov The resulting model would highlight the key interaction points, such as the importance of the carbonyl oxygen of the carboxamide as a hydrogen bond acceptor and the diphenylmethyl group for hydrophobic interactions. Such models serve as a valuable guide for the design of novel analogs with potentially improved activity.
Fragment-Based Drug Discovery (FBDD) Strategies Informed by this compound Scaffolding
Fragment-based drug discovery (FBDD) is an approach where small, low-molecular-weight compounds (fragments) are screened for weak binding to a biological target. frontiersin.orgfrontiersin.org Promising fragments are then optimized and linked together or grown to create more potent lead compounds. The this compound scaffold can inform FBDD strategies in several ways.
The pyrrolidine ring itself is a valuable fragment scaffold due to its three-dimensional character and its presence in many natural products and approved drugs. nih.gov Libraries of pyrrolidine-based fragments can be designed and synthesized to explore chemical space effectively. nih.govnih.gov The diphenylmethyl and carboxamide moieties can also be considered as separate fragments. By screening these individual fragments, researchers can identify their independent contributions to binding.
For example, a fragment library could be designed to include various substituted pyrrolidines, diphenylmethanes, and simple carboxamides. Hits from this screening could then be combined, guided by the structure of this compound, to assemble more potent molecules. This approach allows for a more efficient exploration of the chemical space and can lead to the discovery of novel chemotypes. frontiersin.org
Conformational Restriction and Bioisosteric Replacements in this compound Analogs
Conformational restriction and bioisosteric replacement are two key strategies used to optimize the properties of lead compounds. Conformational restriction involves modifying the molecule to reduce its flexibility, which can lead to increased potency and selectivity by locking it into its bioactive conformation. For the this compound scaffold, this could involve introducing cyclic structures or bulky groups that limit the rotation of the diphenylmethyl group or constrain the puckering of the pyrrolidine ring. nih.gov
Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. drughunter.com For the carboxamide group in this compound, several bioisosteric replacements could be considered. For example, heterocyclic rings like oxadiazoles, triazoles, or imidazoles can mimic the hydrogen bonding properties of the amide while potentially offering improved metabolic stability. drughunter.com The trifluoroethylamine group has also been explored as an amide bioisostere. drughunter.com
Metabolic Pathways and Metabolite Identification Preclinical, in Vitro of N Diphenylmethyl Pyrrolidine 1 Carboxamide
In Vitro Metabolic Stability and Enzyme Kinetics
There is no available data on the metabolic stability of N-(diphenylmethyl)pyrrolidine-1-carboxamide in in vitro systems such as liver microsomes or hepatocytes. Information regarding its half-life, intrinsic clearance, or specific cytochrome P450 (CYP) enzymes responsible for its metabolism is absent from the scientific literature. Furthermore, no studies on the potential inhibitory effects of this compound on major CYP isozymes have been published.
Identification and Characterization of Major Metabolites of this compound
Without experimental data from in vitro incubation studies (e.g., with liver microsomes or S9 fractions) followed by analytical characterization (e.g., using LC-MS/MS or NMR), the major metabolites of this compound have not been identified.
Oxidative Metabolism Pathways
Specific oxidative metabolic pathways for this compound are unknown. While compounds with similar structural motifs (diphenylmethyl, pyrrolidine (B122466), carboxamide) often undergo hydroxylation, N-dealkylation, or oxidation, no studies have confirmed these or other pathways for this particular molecule.
Conjugation Reactions
There is no information available regarding Phase II conjugation reactions for this compound or its potential Phase I metabolites. It is unknown whether the compound or its metabolites undergo glucuronidation, sulfation, or other conjugation pathways.
Characterization of Metabolite Biological Activity
As no metabolites have been identified, there is a corresponding lack of information on their potential biological activity. Characterization of metabolite activity is crucial for a complete understanding of a compound's mechanism of action and safety profile, but this information is not available.
Species Differences in In Vitro Metabolism
Comparative studies on the in vitro metabolism of this compound using liver microsomes or hepatocytes from different species (e.g., human, rat, mouse, dog) have not been published. Therefore, any potential species-specific differences in metabolic pathways or rates of metabolism remain uncharacterized.
Analytical Methodologies for N Diphenylmethyl Pyrrolidine 1 Carboxamide Characterization and Quantification
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is the cornerstone for separating and quantifying N-(Diphenylmethyl)pyrrolidine-1-carboxamide, effectively distinguishing it from impurities, starting materials, and byproducts.
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of non-volatile, thermally labile compounds like this compound. bjbms.org A reversed-phase HPLC (RP-HPLC) method is typically the first choice for such a molecule.
Method Development: The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and peak shape. A typical starting point for a molecule like this compound would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. fda.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good resolution. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, likely around 210-230 nm due to its aromatic rings. researchgate.net
Method Validation: Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. nih.gov Validation encompasses several key parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a placebo or blank sample.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A linear relationship is typically established by analyzing a series of standards, with a correlation coefficient (r²) of >0.999 being desirable. wu.ac.thsemanticscholar.org
Accuracy: The closeness of the test results to the true value, often determined by spike-recovery studies at multiple concentration levels. Recoveries are typically expected to be within 98-102%. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (%RSD) of less than 2% being the common acceptance criterion. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These values indicate the sensitivity of the method. nih.gov
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.
The following table summarizes typical validation parameters for an HPLC assay of a pharmaceutical compound.
| Validation Parameter | Typical Acceptance Criteria | Example Finding |
| Specificity | No interference at the analyte's retention time. | The analyte peak is well-resolved from all other peaks. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | e.g., 0.2 - 2.0 µg/mL | 0.15 - 3.5 µg/mL nih.gov |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | Intra-day: 0.5%, Inter-day: 0.8% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |
| Robustness | %RSD of results should remain ≤ 2.0% | The method is unaffected by minor changes in flow rate and temperature. |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to its relatively high molecular weight and polarity, this compound is likely to have a high boiling point and low volatility, making direct GC analysis challenging. The high temperatures required in the GC injection port could lead to thermal degradation.
However, GC analysis could be made feasible through a derivatization step. nih.gov Derivatization involves chemically modifying the analyte to create a more volatile and thermally stable derivative. For a molecule with a carboxamide group, silylation is a common derivatization technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) group, thereby increasing its volatility.
If a suitable derivatization method is developed, the resulting analysis would typically employ a capillary column (e.g., HP-1 or HP-5) and a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds. researchgate.net The method would require careful validation to ensure the derivatization reaction is complete and reproducible.
The structure of this compound may contain chiral centers, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Since different enantiomers of a compound can have distinct pharmacological and toxicological properties, it is often necessary to separate and quantify them. nih.gov
Chiral chromatography, most commonly performed using HPLC, is the definitive method for assessing enantiomeric purity. nih.gov This technique relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.net
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used due to their broad applicability in separating various classes of chiral compounds. mdpi.com The development of a chiral separation method involves screening different CSPs and mobile phases (often a mixture of an alkane like n-hexane and an alcohol like isopropanol (B130326) or ethanol) to find the combination that provides the best resolution between the enantiomers. mdpi.com
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phase | Application |
| Polysaccharide (Amylose-based) | Chiralpak AD, Lux Amylose-1 | n-Hexane / Isopropanol | Broad applicability for many chiral compounds nih.gov |
| Polysaccharide (Cellulose-based) | Chiralcel OD, Lux Cellulose-4 | n-Hexane / Ethanol | Separation of a wide range of racemates researchgate.net |
| Cyclodextrin-based | Cyclobond | Methanol / Water / Acetonitrile | Enantioseparation of various pharmaceuticals nih.gov |
Spectrophotometric Methods for this compound
Spectrophotometric methods are valuable for the quantification and characterization of compounds based on their interaction with electromagnetic radiation.
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. The presence of two phenyl rings (the diphenylmethyl group) and a carboxamide group in this compound constitutes chromophores that absorb UV light.
A UV-Vis spectrum of the compound dissolved in a suitable solvent (e.g., methanol or acetonitrile) would be recorded to determine its wavelength of maximum absorbance (λmax). This λmax value is crucial for setting the detection wavelength in HPLC analysis to achieve maximum sensitivity. Furthermore, direct quantification of the compound in a pure solution can be performed using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte. A calibration curve of absorbance versus concentration can be constructed to determine the concentration of unknown samples, provided no other substances in the solution absorb at the same wavelength.
Fluorescence spectroscopy is an inherently more sensitive technique than UV-Vis absorption spectroscopy. bjbms.org It involves exciting a molecule at a specific wavelength and measuring the light emitted at a longer wavelength. While not all molecules that absorb UV light will fluoresce, many aromatic compounds do.
The applicability of this method depends on whether this compound possesses intrinsic fluorescence. If the compound is naturally fluorescent, a method could be developed to quantify it at very low concentrations. This would involve determining its optimal excitation and emission wavelengths.
In cases where the compound is not fluorescent, a process called fluorogenic derivatization can be employed. This involves reacting the molecule with a labeling reagent to attach a fluorescent tag. For instance, if the pyrrolidine (B122466) ring could be opened or modified to expose a secondary amine, it could be reacted with a reagent like dansyl chloride to produce a highly fluorescent derivative, enabling trace-level quantification. This approach, however, adds complexity to the sample preparation process. semanticscholar.org
Hyphenated Techniques for Comprehensive Analysis of this compound
Hyphenated analytical techniques, which combine two or more analytical methods, offer enhanced selectivity and sensitivity for the analysis of complex samples. For a compound like this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.
LC-MS/MS for Trace Analysis and Metabolite Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the trace analysis and metabolite profiling of this compound in various matrices. The high sensitivity and selectivity of LC-MS/MS make it ideal for detecting and quantifying the parent compound and its metabolites, even at very low concentrations.
The chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent (e.g., acetonitrile or methanol). The gradient elution, where the proportion of the organic solvent is gradually increased, allows for the effective separation of the target compound from other components in the sample.
Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is a commonly used ionization technique for compounds like this compound, as the nitrogen atoms in the pyrrolidine ring can be readily protonated.
In the tandem mass spectrometer, the protonated molecule (precursor ion) is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are analyzed in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and is crucial for accurate quantification. The selection of specific precursor-to-product ion transitions for this compound and its potential metabolites is key to developing a robust analytical method.
For metabolite profiling, a full scan or product ion scan mode can be employed to identify potential biotransformation products. Common metabolic pathways for such a compound could include hydroxylation of the diphenylmethyl or pyrrolidine moieties, N-dealkylation, or oxidation. The high-resolution mass spectrometry capabilities of instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers can provide accurate mass measurements, aiding in the elemental composition determination of unknown metabolites.
A hypothetical LC-MS/MS method for the analysis of this compound is outlined in the table below.
| Parameter | Condition |
| Chromatography | |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Triple Quadrupole or Q-TOF |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 °C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of this compound, particularly for its purity assessment and identification in non-biological matrices. For GC-MS analysis, the compound should be sufficiently volatile and thermally stable.
The analysis begins with the injection of the sample into a heated injection port, where it is vaporized and carried by an inert gas (e.g., helium) onto the chromatographic column. A non-polar or medium-polarity capillary column, such as one coated with a phenyl-arylene polymer, is typically used for the separation of such compounds. The oven temperature is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.
After separation, the molecules enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). This high-energy ionization technique causes extensive fragmentation of the molecule, producing a unique mass spectrum that serves as a "fingerprint" for the compound. The fragmentation pattern can provide valuable structural information. For this compound, characteristic fragments would be expected from the cleavage of the diphenylmethyl group, the pyrrolidine ring, and the carboxamide linkage.
The mass spectrum, along with the retention time from the gas chromatograph, allows for the definitive identification of the compound by comparison with a reference standard or a spectral library. GC-MS can also be used for quantitative analysis, although it may require derivatization for compounds with poor volatility or thermal stability.
A potential GC-MS method for the analysis of this compound is detailed in the table below.
| Parameter | Condition |
| Gas Chromatography | |
| GC System | Gas Chromatograph |
| Column | Phenyl-arylene polymer (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | 150 °C (1 min), then 15 °C/min to 300 °C (10 min) |
| Mass Spectrometry | |
| Mass Spectrometer | Quadrupole Mass Analyzer |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | m/z 40-550 |
Solid-State Analytical Techniques for this compound
The solid-state properties of a compound are critical for its handling, formulation, and stability. Techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD) provide essential information about the thermal stability, phase transitions, and crystalline structure of this compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of this compound.
In a typical TGA experiment, a small amount of the sample is placed in a pan and heated at a constant rate in an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. The resulting TGA thermogram plots the percentage of weight loss against temperature. The onset temperature of decomposition indicates the thermal stability of the compound. The shape of the decomposition curve can provide information about the kinetics of the degradation process.
For this compound, one might expect a single-step or multi-step decomposition process. The initial weight loss could be attributed to the loss of volatile impurities or residual solvents. Significant weight loss at higher temperatures would correspond to the thermal decomposition of the molecule itself. The analysis of the gases evolved during decomposition, by coupling the TGA to a mass spectrometer or an infrared spectrometer, can help in elucidating the degradation pathways.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.
A DSC thermogram of this compound would reveal its melting point, which is a key physical property for identification and purity assessment. A sharp endothermic peak corresponds to the melting of a crystalline solid. The presence of impurities can lead to a broadening of the melting peak and a depression of the melting point.
If the compound exists in an amorphous form, a glass transition may be observed as a step-like change in the baseline of the DSC curve. The DSC can also be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs will exhibit different melting points and heats of fusion.
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material and to determine its crystal structure. Each crystalline solid has a unique PXRD pattern, which serves as a fingerprint for its identification.
The PXRD pattern of this compound would consist of a series of peaks at specific diffraction angles (2θ), which are characteristic of its crystal lattice. The positions and intensities of these peaks can be used to identify the compound and to assess its crystalline purity. The absence of sharp peaks and the presence of a broad halo would indicate that the material is amorphous.
PXRD is also a powerful tool for studying polymorphism. Different crystalline forms of this compound would produce distinct PXRD patterns. This technique is crucial in pharmaceutical development and quality control to ensure the consistency of the solid form of an active ingredient.
Below is a table summarizing the expected information from solid-state analysis of this compound.
| Technique | Information Obtained |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, presence of residual solvents. |
| Differential Scanning Calorimetry (DSC) | Melting point, heat of fusion, glass transition temperature, polymorphism. |
| Powder X-ray Diffraction (PXRD) | Crystalline structure, phase identification, polymorphism, degree of crystallinity. |
Research Applications and Future Directions for N Diphenylmethyl Pyrrolidine 1 Carboxamide
N-(Diphenylmethyl)pyrrolidine-1-carboxamide as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein target. While this compound has not been explicitly developed as a chemical probe, its structure possesses characteristics that could be leveraged for such a purpose. The pyrrolidine (B122466) ring provides a rigid, three-dimensional scaffold that can orient substituents in a defined spatial arrangement, which is crucial for selective binding to a protein's active or allosteric site. researchgate.netnih.gov The diphenylmethyl group is a bulky, lipophilic moiety that can engage in hydrophobic and π-stacking interactions within a protein's binding pocket.
The development of this compound into a chemical probe would require identifying a specific biological target and optimizing its structure to enhance potency and selectivity. Natural product-based probes have successfully elucidated complex biological pathways, such as the use of a trapoxin derivative to identify histone deacetylases (HDACs), which led to the development of new cancer treatments. nih.gov Given that benzhydryl-containing compounds have shown activity against various targets, this compound could serve as a starting point for creating a probe to investigate related biological questions, once a primary target is identified through screening.
Application of this compound as a Lead Compound in Academic Drug Discovery Programs
A lead compound is a chemical starting point for drug development, exhibiting promising biological activity that can be optimized through medicinal chemistry. technologynetworks.comresearchgate.net Both the pyrrolidine carboxamide core and the benzhydryl group are considered "privileged structures" in drug discovery, as they appear in numerous biologically active compounds. nih.govnih.gov
The pyrrolidine carboxamide scaffold is a versatile framework found in compounds developed for a wide range of therapeutic areas. researchgate.net For example, derivatives have been identified as potent inhibitors of the InhA enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis. acs.orgmdpi.com Other series have been synthesized and evaluated as potential anticancer agents for hepatocellular carcinoma nih.gov and as antiplasmodial agents for treating malaria. plos.orgnih.gov
The benzhydryl (diphenylmethyl) group is present in many marketed drugs and clinical candidates, often conferring activity related to the central nervous system (CNS) or acting as an anchor for protein binding. nih.govacs.org For instance, compounds containing a benzhydryl group attached to a pyrrolidine-2,5-dione ring have demonstrated significant anticonvulsant properties. nih.gov Furthermore, benzhydrylpiperazine derivatives have been developed as potent HDAC inhibitors with anti-breast cancer activity. mdpi.com
Given the diverse bioactivities of these two structural components, this compound represents a promising lead compound for various academic drug discovery programs. Its structure could be systematically modified to explore potential applications in oncology, infectious diseases, and neurology.
Table 1: Biological Activities of Structurally Related Pyrrolidine Carboxamide and Benzhydryl Derivatives
| Compound Class/Derivative | Biological Target/Activity | Therapeutic Area |
| Pyrrolidine Carboxamides | InhA Enzyme Inhibition | Tuberculosis acs.org |
| Pyrrolidine Aryl Carboxamides | PKCδ Activation, Apoptosis Induction | Hepatocellular Carcinoma nih.gov |
| Sulphonamide Pyrrolidine Carboxamides | Plasmodium falciparum Inhibition | Malaria plos.org |
| 3-Benzhydryl-pyrrolidine-2,5-diones | Anticonvulsant Activity | Epilepsy nih.gov |
| 1-Benzhydryl-piperazine Derivatives | HDAC6 Inhibition | Breast Cancer mdpi.com |
Potential for this compound in Materials Science or Catalyst Development
Beyond pharmacology, the structural features of this compound suggest potential applications in materials science and catalysis. The pyrrolidine ring, particularly when derived from chiral precursors like proline, is a foundational element in asymmetric catalysis. nih.gov Pyrrolidine derivatives are widely used as organocatalysts and as chiral ligands for transition metals, facilitating stereoselective reactions. The nitrogen atom of the pyrrolidine ring can coordinate to metal centers, and the substituents on the ring can create a specific chiral environment to control the stereochemical outcome of a reaction.
The bulky diphenylmethyl group could influence the steric environment of a potential catalyst, possibly enhancing enantioselectivity in certain transformations. While the carboxamide linkage is less common than direct N-alkylation in catalyst design, it could serve as a rigid linker to other functional groups or polymer backbones. For instance, the compound could be functionalized and incorporated into polymers to create chiral stationary phases for chromatography or as part of a recyclable catalytic system. Although specific research in this area is lacking, the combination of a proven chiral scaffold (pyrrolidine) and a sterically demanding group (diphenylmethyl) presents an opportunity for exploration in catalyst development.
Synthetic Biology and Biosynthesis Approaches for this compound
This compound is a synthetic molecule, and there are no known natural biosynthetic pathways for its production. Its synthesis typically relies on standard organic chemistry methods, such as the coupling of a pyrrolidine with a diphenylmethyl-containing isocyanate or a related activated carbonyl species.
However, the field of synthetic biology offers potential biocatalytic routes to produce chiral precursors or to perform key steps in the synthesis. For example, enzymes like transaminases are being used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, providing an environmentally friendly, metal-free route to chiral N-heterocycles. nih.gov An engineered enzymatic pathway could potentially be designed to produce a chiral pyrrolidine precursor. The subsequent amide bond formation with the diphenylmethyl moiety would likely remain a chemical step, leading to a chemoenzymatic synthesis route. Developing a full biosynthetic pathway from simple feedstocks would be a significant challenge, requiring the engineering of novel enzyme functions, but it represents a long-term goal within synthetic biology for the sustainable production of complex chemicals.
Emerging Research Frontiers and Unexplored Potentials of this compound
The true potential of this compound lies in unexplored research areas. Based on the known activities of its structural analogs, several emerging frontiers can be proposed:
Neuropharmacology: Given the prevalence of the benzhydryl moiety in CNS-active drugs and the anticonvulsant activity of related compounds nih.gov, a primary area for investigation is its effect on various ion channels, receptors, and transporters in the brain. Its potential as an anticonvulsant, anxiolytic, or neuroprotective agent warrants exploration.
Protein-Protein Interaction (PPI) Inhibition: The large, rigid structure of the diphenylmethyl group combined with the defined stereochemistry of the pyrrolidine ring makes this compound an interesting scaffold for designing inhibitors of PPIs. Many PPI interfaces are characterized by large, shallow hydrophobic pockets, which could be targeted by a molecule with these characteristics.
Antiviral Research: Novel scaffolds are continuously sought in the development of antiviral agents. The pyrrolidine ring is a component of several approved drugs, and screening this compound against a panel of viral targets could uncover unexpected activities.
Methodological Advancements Facilitated by Research on this compound
Even if this compound itself does not become a drug or material, its synthesis and study can drive methodological advancements. The development of efficient, stereoselective routes to densely substituted pyrrolidines is an active area of chemical research. acs.orgresearchgate.net Research into synthesizing this specific molecule could lead to new methods for N-functionalization of amides or novel cycloaddition strategies.
Furthermore, creating a small library of analogs based on this scaffold and screening them against various biological targets could help refine structure-activity relationship (SAR) models. nih.gov Understanding how the combination of the pyrrolidine-1-carboxamide (B1295368) and the N-diphenylmethyl group influences factors like cell permeability, metabolic stability, and target affinity would provide valuable data for medicinal chemists and contribute to the broader knowledge base of drug design.
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., cyclization) to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency in substitution steps .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .
(Basic) Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify protons on the pyrrolidine ring (δ 2.5–3.5 ppm) and diphenylmethyl group (δ 6.8–7.4 ppm) .
- ¹³C NMR : Confirm carboxamide carbonyl (δ ~170 ppm) and aromatic carbons .
Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₈H₂₀N₂O) and fragmentation patterns .
Infrared Spectroscopy (IR) : Detect carboxamide C=O stretch (~1650 cm⁻¹) .
Validation : Cross-reference experimental data with computational predictions (e.g., ChemDraw simulations) .
(Basic) What preliminary biological assays evaluate its pharmacological potential?
Methodological Answer:
Enzyme Inhibition Assays :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against target kinases .
- Protease Activity : Fluorogenic substrates (e.g., AMC-labeled peptides) quantify inhibition .
Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity .
Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) determine binding affinity .
Data Interpretation : Compare results to positive controls (e.g., staurosporine for kinase assays) .
(Advanced) How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
Substituent Variation :
- Pyrrolidine Modifications : Introduce methyl groups at C3/C4 to enhance steric effects and target selectivity .
- Aromatic Substitutions : Replace phenyl rings with electron-withdrawing groups (e.g., -CF₃) to improve lipophilicity and membrane permeability .
Bioisosteric Replacement : Swap carboxamide with sulfonamide to assess metabolic stability .
Activity Cliffs : Use dose-response curves to identify critical substituents (e.g., diphenylmethyl vs. mono-phenyl) .
Tools : Molecular docking (AutoDock Vina) predicts binding modes to guide SAR .
(Advanced) How to resolve contradictions in biological data across studies?
Methodological Answer:
Assay Standardization :
- Buffer Conditions : Ensure consistent pH (e.g., 7.4 for physiological relevance) and ion concentrations .
- Cell Line Authentication : Use STR profiling to avoid cross-contamination .
Data Normalization : Express results as fold-change relative to housekeeping genes/proteins .
Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies .
Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences (1 mM vs. 10 µM) .
(Advanced) What computational approaches elucidate its mechanism of action?
Methodological Answer:
Molecular Dynamics (MD) Simulations :
- Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) over 100 ns trajectories to identify stable binding poses .
Quantum Mechanics/Molecular Mechanics (QM/MM) :
- Analyze electronic interactions at catalytic sites (e.g., charge transfer in enzyme inhibition) .
Pharmacophore Modeling :
- Generate 3D pharmacophores using Phase (Schrödinger) to prioritize analogs with optimal steric/electronic features .
Validation : Cross-correlate computational predictions with experimental mutagenesis data (e.g., alanine scanning) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
